molecular formula C15H22BNO2 B2736760 1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester CAS No. 1627563-96-5

1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester

Cat. No. B2736760
CAS RN: 1627563-96-5
M. Wt: 259.16
InChI Key: ISDHEULQJVJXED-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester is synthesized by the reaction of 1,2,3,4-tetrahydroisoquinoline with pinacolborane. The reaction is usually carried out in the presence of catalytic amounts of palladium catalysts. The reaction has high yields, and the resulting products are highly stable and pure.


Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester is C15H22BNO2. It has a molecular weight of 259.16 . The IUPAC name is 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline .


Chemical Reactions Analysis

Boronic acid esters, including those similar to “1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester,” are crucial intermediates in organic synthesis. They are widely used in Suzuki coupling reactions, a powerful tool for forming carbon-carbon bonds, leading to the synthesis of complex molecules.


Physical And Chemical Properties Analysis

The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .

Scientific Research Applications

Metal-Catalyzed C-C Bond Formation

Phenylboronic acid pinacol ester (a related compound) is commonly used in metal-catalyzed C-C bond formation reactions, such as the Suzuki–Miyaura reaction. Researchers leverage this reaction to construct complex organic molecules. The versatility of boronate esters makes them valuable tools in synthetic chemistry .

Organic Synthesis

1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester, finds applications in the synthesis of heterocyclic compounds. Its unique structure allows for diverse functionalization, making it useful for creating novel organic molecules with specific properties .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-8-13-11(10-12)6-5-9-17-13/h7-8,10,17H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDHEULQJVJXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester

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